4-(tert-Butyldimethylsiloxy)benzyl alcohol
Overview
Description
4-(tert-Butyldimethylsiloxy)benzyl alcohol is a useful research compound. Its molecular formula is C13H22O2Si and its molecular weight is 238.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Degradation
Synthetic phenolic antioxidants, similar in structure to 4-(tert-Butyldimethylsiloxy)benzyl alcohol, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, including variants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their presence in the environment raises concerns about potential toxic effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. Notably, some transformation products of these antioxidants may exhibit greater toxicity than the parent compounds, emphasizing the need for further research into their environmental behavior and impacts (Liu & Mabury, 2020).
Etherification Processes
The etherification of glycerol with various alcohols, including benzyl alcohol derivatives similar to this compound, is a critical process in producing biofuels and other valuable ether compounds. These reactions, which can proceed through various mechanisms, result in products such as mono-, di-, and tri-ether compounds, which are essential for different industrial applications. Understanding these mechanisms and the factors affecting the etherification process is crucial for optimizing the production and application of these compounds (Palanychamy et al., 2022).
Biodegradation of Fuel Oxygenates
The microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is a significant area of research, given the environmental persistence and potential toxicity of these compounds. Studies have elucidated the aerobic and anaerobic pathways of MTBE and TBA degradation, highlighting the role of specific microbial enzymes and the formation of intermediates like 2-hydroxyisobutyric acid (HIBA). These findings are pivotal for developing strategies to mitigate the environmental impact of fuel oxygenates through bioremediation (Schmidt et al., 2004).
Applications in Fuel and Combustion
Alcohols like butanol, derived from or structurally related to this compound, are being explored as alternative biofuels due to their favorable physical and thermodynamic properties. Research into the performance, combustion, and emissions of spark ignition (SI) engines fueled with butanol has shown promising results, indicating that butanol and its derivatives could play a crucial role in the development of cleaner, more efficient fuels (Veza et al., 2020).
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWTODLVZFTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434203 | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138585-08-7 | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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